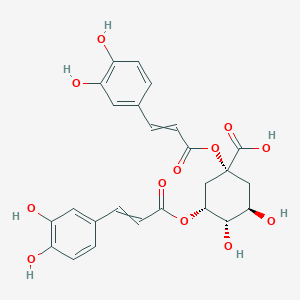

1,5-Dicaffeoylquinic acid

Descripción

Propiedades

Número CAS |

30964-13-7 |

|---|---|

Fórmula molecular |

C25H24O12 |

Peso molecular |

516.4 g/mol |

Nombre IUPAC |

(1R,3R,4S,5R)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/t19-,20-,23+,25-/m1/s1 |

Clave InChI |

YDDUMTOHNYZQPO-GCBRTHAASA-N |

SMILES isomérico |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O |

SMILES canónico |

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O |

Apariencia |

Solid powder |

Otros números CAS |

212891-05-9 30964-13-7 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1,5-dicaffeoylquinic acid 1-carboxy-4,5-dihydroxy-1,3-cyclohexylenebis-(3,4-dihydroxycinnamate) cinarin cinarina cinarine Cynarex cynarin cynarin, (1alpha,3alpha,4alpha,5beta)-isomer cynarine cynarix listricol listrocol nivellipid phemocil |

Origen del producto |

United States |

Foundational & Exploratory

1,5-Dicaffeoylquinic Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dicaffeoylquinic acid (1,5-DCQA) is a prominent member of the dicaffeoylquinic acid class of phenolic compounds, which are esters of caffeic acid and quinic acid. Exhibiting a range of potent biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects, 1,5-DCQA has garnered significant interest within the scientific and pharmaceutical communities. This technical guide provides an in-depth overview of the natural sources and distribution of 1,5-DCQA, detailed experimental protocols for its analysis, and an exploration of the key signaling pathways it modulates. All quantitative data has been summarized into structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.

Natural Sources and Distribution of this compound

This compound is widely distributed throughout the plant kingdom, with notable concentrations found in a variety of medicinal and edible plants. The Asteraceae family, in particular, is a rich source of this compound.

Key Natural Sources:

-

Artichoke (Cynara scolymus and Cynara cardunculus): The leaves, heads, and pomace of the artichoke are significant sources of 1,5-DCQA. It is often one of the most abundant hydroxycinnamic acids in this plant.[1]

-

Sweet Potato (Ipomoea batatas): The leaves of the sweet potato plant contain notable quantities of 1,5-DCQA, with concentrations varying between different cultivars.[2][3][4][5][6]

-

Echinacea Species: Various parts of the Echinacea plant, a popular medicinal herb, are known to contain 1,5-DCQA.[7][8][9][10][11]

-

Honeysuckle (Lonicera japonica and Lonicera macranthoides): The flower buds of these species are traditional medicinal components that contain 1,5-DCQA.[12][13][14][15][16]* Other Documented Sources: 1,5-DCQA has also been identified in Aster scaber, Saussurea involucrata, Arnica montana, Chrysanthemum indicum, Arctium lappa (burdock), coffee (Coffea sp.), Ainsliaea acerifolia, Espeletia barclayana, Duhaldea nervosa, Carthamus sp., Stevia rebaudiana, Melanoselinum decipiens, and Monizia edulis.

The distribution of 1,5-DCQA within a plant can vary significantly between different organs, such as the leaves, stems, roots, and flowers. Environmental factors and the plant's developmental stage can also influence its concentration.

Quantitative Distribution of this compound in Various Plant Sources

The following tables summarize the quantitative data for 1,5-DCQA content in several well-documented natural sources. It is important to note that concentrations can vary based on the specific cultivar, growing conditions, and analytical methods used.

| Plant Source | Plant Part | Concentration of this compound | Reference |

| Artichoke (Cynara cardunculus var. scolymus) | Leaves | 14.3 ± 0.4 mg/100g of Dry Matter | [1] |

| Floral Stem | 7.5 ± 1.1 mg/100g of Dry Matter | [1] | |

| Receptacle with Inner Bract | 1.6 ± 0.2 mg/100g of Dry Matter | [1] | |

| Outer Bracts | 0.8 ± 0.0 mg/100g of Dry Matter | [1] | |

| Artichoke (Cynara cardunculus) | Leaves | 21% of total caffeoylquinic acids | [17] |

| Sweet Potato (Ipomoea batatas) | Leaves | Concentrations vary significantly among cultivars. For example, the 'Bophelo' cultivar showed high levels of several dicaffeoylquinic acid isomers. | [5] |

| Arctium lappa (Burdock) | Root | Present, but quantitative data for the 1,5-isomer is not specified in the provided search results. Dicaffeoylquinic acids are noted as major polyphenolic components. | [18] |

Experimental Protocols

The accurate extraction and quantification of this compound are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique.

Protocol 1: Extraction of this compound from Plant Material

This protocol provides a general method for the extraction of 1,5-DCQA from dried plant samples.

Materials:

-

Dried and powdered plant material

-

Water

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Weigh approximately 1 gram of the finely powdered plant material.

-

Extraction: Add 20 mL of 80% aqueous methanol to the sample.

-

Sonication: Sonicate the mixture for 30 minutes to facilitate cell wall disruption and enhance extraction efficiency.

-

Shaking: Place the mixture on a shaker for 1 hour at room temperature.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid debris.

-

Collection and Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.

Protocol 2: Quantification of this compound using HPLC-DAD

This protocol outlines a typical HPLC with Diode Array Detection (DAD) method for the quantification of 1,5-DCQA.

Instrumentation:

-

HPLC system with a binary pump, autosampler, column oven, and DAD detector.

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-5 min: 10% B

-

5-20 min: 10-25% B

-

20-30 min: 25-50% B

-

30-35 min: 50-10% B

-

35-40 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 330 nm

Quantification:

-

Prepare a series of standard solutions of 1,5-DCQA of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of 1,5-DCQA in the plant extracts by interpolating their peak areas on the calibration curve.

Signaling Pathways and Biological Activity

This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the PI3K/Akt and Nrf2 pathways. These pathways are central to cellular processes such as survival, proliferation, and the response to oxidative stress.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and apoptosis. 1,5-DCQA has been shown to activate this pathway, leading to neuroprotective effects.

Mechanism of Action:

1,5-DCQA can stimulate the phosphorylation of Tyrosine kinase A (Trk A), a receptor tyrosine kinase. [19]This activation leads to the downstream phosphorylation and activation of PI3K. Activated PI3K then phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β). The inactivation of GSK3β contributes to the modulation of the Bcl-2/Bax protein ratio, favoring cell survival by inhibiting apoptosis. [19]

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of Caffeoylquinic Acids and Functional Properties of Domestic Sweet Potato (Ipomoea batatas (L.) Lam.) Storage Roots with Established Overseas Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ars.usda.gov [ars.usda.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Echinacea purpurea (L.) Moench: Chemical Characterization and Bioactivity of Its Extracts and Fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phcogrev.com [phcogrev.com]

- 9. Echinacea purpurea: Pharmacology, phytochemistry and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Echinacea purpurea: Pharmacology, phytochemistry and analysis methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phytochemical Characterization of Purple Coneflower Roots (Echinacea purpurea (L.) Moench.) and Their Extracts | MDPI [mdpi.com]

- 12. Constituents from Lonicera japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. researchgate.net [researchgate.net]

- 16. Glucosylated caffeoylquinic acid derivatives from the flower buds of Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iris.unica.it [iris.unica.it]

- 18. researchgate.net [researchgate.net]

- 19. This compound protects primary neurons from amyloid β 1-42-induced apoptosis via PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathway of 1,5-Dicaffeoylquinic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

1,5-Dicaffeoylquinic acid (1,5-diCQA), a prominent member of the dicaffeoylquinic acid family, is a naturally occurring phenolic compound found in a variety of plant species. It is recognized for its significant therapeutic potential, including antioxidant, anti-inflammatory, and antiviral properties. A thorough understanding of its biosynthesis is crucial for metabolic engineering efforts to enhance its production in plants and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthetic pathway of 1,5-diCQA, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate research and drug development.

II. Core Biosynthesis Pathway of this compound

The biosynthesis of 1,5-diCQA is an extension of the well-characterized phenylpropanoid and shikimate pathways, which are central to the production of a vast array of secondary metabolites in plants. The immediate precursor for the synthesis of dicaffeoylquinic acids is chlorogenic acid (5-O-caffeoylquinic acid or 5-CQA).

A. Precursor Pathways

1. Shikimate Pathway

The shikimate pathway is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan from the primary metabolites phosphoenolpyruvate (B93156) and erythrose-4-phosphate.[1] A key intermediate of this pathway, quinic acid, serves as one of the core building blocks for 1,5-diCQA.

2. Phenylpropanoid Pathway

The phenylpropanoid pathway provides the second essential precursor, caffeoyl-CoA. This pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.[2] A series of enzymatic reactions, including hydroxylation by cinnamate 4-hydroxylase (C4H) and ligation to Coenzyme A by 4-coumarate-CoA ligase (4CL) , leads to the formation of p-coumaroyl-CoA. Further hydroxylation by p-coumaroyl ester 3'-hydroxylase (C3'H) yields caffeoyl-CoA.

B. Key Enzymes and Reactions

The final steps in the biosynthesis of 1,5-diCQA involve the esterification of quinic acid with one or two caffeoyl-CoA moieties. The key enzyme in this process is hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) .[3]

The biosynthesis of the precursor, chlorogenic acid (5-CQA), is catalyzed by HQT, which transfers the caffeoyl group from caffeoyl-CoA to quinic acid.

Formation of this compound:

The synthesis of dicaffeoylquinic acids, including 1,5-diCQA, can occur through the dual catalytic activity of certain HQT enzymes.[4] These enzymes possess a chlorogenate:chlorogenate transferase (CCT) activity, which catalyzes the transfer of a caffeoyl group from one molecule of chlorogenic acid (acting as the acyl donor) to another molecule of chlorogenic acid (acting as the acyl acceptor).[4] This reaction leads to the formation of dicaffeoylquinic acids. In tomato, this dual activity of HQT allows it to synthesize both mono- and dicaffeoylquinic acids.[4] The synthesis of diCQAs is often induced by stress factors such as UV-C radiation.[5]

III. Quantitative Data

A. Enzyme Kinetic Parameters

The following table summarizes the known kinetic parameters for enzymes involved in the biosynthesis of dicaffeoylquinic acids.

| Enzyme | Substrate | Km | Vmax / kcat | Plant Source | Reference |

| Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase (HQT) with CCT activity | Chlorogenic Acid | 16 ± 3 mM | Not Reported | Tomato | [4] |

B. Analyte Concentrations in Plant Tissues

The concentrations of dicaffeoylquinic acids can vary significantly between plant species and tissues. The following table provides an example of 1,5-diCQA concentrations found in artichoke heads.

| Compound | Plant Tissue | Concentration (mg/kg) | Reference |

| 1,5-Di-O-caffeoylquinic acid | Artichoke (Cynara scolymus L.) heads | 3890 | [1] |

IV. Experimental Protocols

A. Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of 1,5-diCQA from plant tissues for subsequent analysis.

-

Sample Preparation: Lyophilize fresh plant material and grind to a fine powder.

-

Extraction:

-

Weigh approximately 1 g of powdered plant material.

-

Add 20 mL of 80% methanol.

-

Sonicate for 30 minutes.

-

Shake at room temperature for 1 hour.

-

Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.

-

Repeat the extraction on the pellet with an additional 20 mL of 80% methanol.

-

Combine the supernatants.

-

-

Filtration: Filter the combined supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

B. Quantitative Analysis by HPLC-DAD

This protocol provides a validated method for the quantification of 1,5-diCQA.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile (B52724).

-

-

Gradient Elution:

-

A suitable gradient program should be developed to achieve good separation of the isomers. An example gradient is as follows: 80% A (0–1 min), 78% A (8–10 min), 76% A (12–14 min), 75% A (16–18 min), 73% A (20 min), 50% A (30 min), 0% A (31–35 min), and 80% A (36–40 min).[2]

-

-

Column Temperature: 30°C.[7]

-

Quantification: Use a calibration curve generated with a this compound standard.

C. Heterologous Expression and Purification of Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase (HQT)

This protocol outlines a general workflow for producing recombinant HQT in E. coli for in vitro studies.

-

Vector Construction:

-

Amplify the full-length coding sequence of the HQT gene from plant cDNA using PCR with primers containing appropriate restriction sites.

-

Digest the PCR product and a suitable expression vector (e.g., pET series with a His-tag or GST-tag) with the corresponding restriction enzymes.

-

Ligate the digested HQT insert into the linearized vector.

-

Transform the ligation product into competent E. coli cells (e.g., DH5α) for plasmid propagation and verify the construct by sequencing.

-

-

Protein Expression:

-

Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow a starter culture overnight in LB medium containing the appropriate antibiotic.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance soluble protein production.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, with protease inhibitors).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation.

-

Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins or glutathione (B108866) resin for GST-tagged proteins) according to the manufacturer's instructions.

-

Elute the purified protein and dialyze against a suitable storage buffer.

-

Assess the purity of the protein by SDS-PAGE.

-

D. In Vitro Enzyme Assay for this compound Synthesis

This assay measures the chlorogenate:chlorogenate transferase (CCT) activity of recombinant HQT.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Sodium Phosphate buffer (pH 4.0)

-

10-20 mM Chlorogenic acid (substrate)

-

Purified recombinant HQT enzyme (1-5 µg)

-

-

Reaction Incubation:

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of acetonitrile or by heating.

-

-

Analysis:

-

Centrifuge the terminated reaction to pellet any precipitated protein.

-

Analyze the supernatant by HPLC-DAD (as described in Protocol B) to detect and quantify the formation of this compound and other diCQA isomers.

-

E. Site-Directed Mutagenesis of HQT

This protocol provides a general method for introducing specific mutations into the HQT gene to study structure-function relationships.

-

Primer Design:

-

Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center.

-

Ensure the primers have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

-

-

Mutagenesis PCR:

-

Set up a PCR reaction using a high-fidelity DNA polymerase, the HQT expression plasmid as a template, and the mutagenic primers.

-

Use a thermal cycling program with a limited number of cycles (e.g., 18) to amplify the entire plasmid containing the desired mutation.

-

-

Template Digestion:

-

Digest the PCR product with the restriction enzyme DpnI. This enzyme specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

-

-

Transformation:

-

Transform the DpnI-treated plasmid into highly competent E. coli cells.

-

-

Screening and Verification:

-

Isolate plasmid DNA from several resulting colonies.

-

Sequence the entire HQT gene to confirm the presence of the desired mutation and to ensure no other mutations were introduced.

-

V. Visualization of Pathways and Workflows

A. Biosynthesis Pathway of this compound

Caption: Biosynthesis pathway of this compound.

B. Experimental Workflow for Quantitative Analysis

Caption: Experimental workflow for quantitative analysis of 1,5-diCQA.

C. Workflow for Heterologous Expression and Purification of HQT

Caption: Workflow for heterologous expression and purification of HQT.

VI. Conclusion

The biosynthesis of this compound is a fascinating example of the metabolic plasticity of plants, where a single enzyme can exhibit dual functionality to generate a diversity of secondary metabolites. This technical guide has provided a detailed overview of the biosynthetic pathway, presented key quantitative data, and offered comprehensive experimental protocols for the study of 1,5-diCQA. This information serves as a valuable resource for researchers in plant science, natural product chemistry, and drug development, and will aid in the future exploration and exploitation of this promising bioactive compound.

VII. References

References

- 1. Identification and quantification of caffeoylquinic acids and flavonoids from artichoke (Cynara scolymus L.) heads, juice, and pomace by HPLC-DAD-ESI/MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digituma.uma.pt [digituma.uma.pt]

- 3. assaygenie.com [assaygenie.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. jcsp.org.pk [jcsp.org.pk]

A Comprehensive Technical Guide to 1,5-Dicaffeoylquinic Acid: Chemical Structure, Stereochemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dicaffeoylquinic acid (1,5-DCQA) is a naturally occurring polyphenolic compound found in a variety of plant species. As a derivative of caffeic acid and quinic acid, it belongs to the larger class of chlorogenic acids. This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and significant biological activities of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. The guide details its physicochemical properties, spectroscopic data, and relevant experimental protocols for its isolation and analysis. Furthermore, it elucidates its role in key signaling pathways, particularly the Nrf2 pathway, highlighting its antioxidant and cytoprotective effects.

Chemical Structure and Stereochemistry

This compound is an ester formed between one molecule of quinic acid and two molecules of caffeic acid. The caffeoyl groups are attached to the quinic acid core at the 1 and 5 positions.

IUPAC Name: (1R,3R,4S,5R)-1,3-bis[[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid[1]

It is important to note that there can be ambiguity in the literature regarding the numbering of the caffeoyl group positions on the quinic acid ring. According to IUPAC nomenclature, the numbering should be assigned to give the substituents the lowest possible locants. However, some publications may use alternative numbering systems. For clarity, this guide adheres to the IUPAC nomenclature where the caffeoyl groups are at positions 1 and 5.

The stereochemistry of the quinic acid moiety is crucial for the biological activity of the molecule. The specific stereoisomer for naturally occurring this compound is (1R,3R,4S,5R)[1].

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is critical for its identification, characterization, and quantification in various matrices.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₄O₁₂ | [1] |

| Molecular Weight | 516.45 g/mol | |

| CAS Number | 30964-13-7 | [1] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data | Reference |

| UV-Vis (λmax) | 220, 330 nm | [2] |

| ¹H-NMR (CD₃OD) | Quinic acid protons: δ 2.1-2.3 (m, H-2, H-6), 4.1-4.4 (m, H-3, H-4), 5.3-5.4 (m, H-5). Caffeoyl protons: δ 6.2-6.4 (d, J=15.9 Hz, H-8'), 7.5-7.6 (d, J=15.9 Hz, H-7'), 6.7-7.1 (m, aromatic protons). | [3] |

| ¹³C-NMR (CD₃OD) | Quinic acid carbons: δ ~38-40 (C-2, C-6), ~70-75 (C-3, C-4, C-5), ~77 (C-1), ~177 (COOH). Caffeoyl carbons: δ ~115-117 (olefinic & aromatic CH), ~123-128 (aromatic C), ~146-150 (aromatic C-O), ~168 (C=O). | [3] |

| MS/MS ([M-H]⁻) | m/z 515 → 353, 191, 179, 173, 135 | [4][5] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most prominent. These effects are largely attributed to its ability to modulate cellular signaling pathways, particularly the Keap1-Nrf2 pathway.

Antioxidant Activity and Nrf2 Signaling Pathway

This compound is a potent antioxidant that can directly scavenge free radicals. More importantly, it can induce the expression of endogenous antioxidant enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic compounds like 1,5-DCQA, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their transcription. This leads to an enhanced cellular defense against oxidative damage.

Caption: Activation of the Nrf2 signaling pathway by this compound.

Studies have shown that 1,5-DCQA treatment can significantly increase the nuclear translocation of Nrf2 and the subsequent expression of downstream targets like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[6]. This mechanism is central to its protective effects against oxidative stress-induced cell damage in various models[6].

Anti-HIV Activity

This compound has been identified as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase[2]. This enzyme is essential for the integration of the viral DNA into the host cell's genome, a critical step in the viral replication cycle.

Table 3: Quantitative Bioactivity Data of this compound

| Biological Activity | Assay | Result | Reference |

| HIV-1 Integrase Inhibition | 3' End Processing | IC₅₀ = 0.35 µg/mL | [2] |

| End Joining | IC₅₀ = 0.56 µg/mL | [2] | |

| Disintegration | IC₅₀ = 0.84 µg/mL | [2] | |

| HIV-1 Replication Inhibition | MT-2 T lymphoblastoid cells | ED₅₀ = 2 µg/mL | [2] |

| Free Radical Scavenging | fMLP-stimulated PMN cells | Dose-dependent reduction (0.25-1 µM) | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and analysis of this compound from plant sources.

Extraction of Dicaffeoylquinic Acids from Plant Material

This protocol describes a general method for the extraction of dicaffeoylquinic acids from dried plant material.

Materials and Equipment:

-

Dried and powdered plant material (e.g., leaves of Artemisia or Cynara species)

-

80% Methanol (B129727) (v/v) in water

-

Conical flasks

-

Ultrasonic bath

-

Orbital shaker

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Weigh approximately 10 g of the powdered plant material into a 250 mL conical flask.

-

Add 100 mL of 80% methanol.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Place the flask on an orbital shaker and agitate at room temperature for 24 hours.

-

Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid material.

-

Carefully decant and collect the supernatant.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

-

Combine the supernatants from all extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Isolation and Purification by Column Chromatography

This protocol outlines a general procedure for the isolation of this compound from a crude plant extract using column chromatography.

Materials and Equipment:

-

Crude plant extract

-

Silica (B1680970) gel (for normal-phase chromatography) or C18-reversed-phase silica gel

-

Glass chromatography column

-

Solvent systems (e.g., chloroform:methanol gradients for normal-phase; methanol:water gradients for reversed-phase)

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp (254 nm and 365 nm)

Procedure:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

-

Prepare a slurry of the stationary phase (silica gel or C18) in the initial mobile phase and pack the chromatography column.

-

Carefully load the dissolved extract onto the top of the packed column.

-

Elute the column with a step-wise or linear gradient of the chosen solvent system. For example, for reversed-phase chromatography, start with a low concentration of methanol in water and gradually increase the methanol concentration.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by analyzing the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

-

Combine the fractions containing the compound of interest (identified by its Rf value and comparison with a standard if available).

-

Evaporate the solvent from the combined fractions to obtain the purified this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard method for the analytical separation and quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Elution: A typical gradient could be:

-

0-5 min: 10% B

-

5-30 min: 10-40% B (linear gradient)

-

30-35 min: 40-10% B (linear gradient)

-

35-40 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 325 nm

Conclusion

This compound is a multifaceted natural product with a well-defined chemical structure and stereochemistry that underpins its significant biological activities. Its potent antioxidant effects, mediated through the activation of the Nrf2 signaling pathway, and its ability to inhibit HIV-1 integrase, make it a compelling candidate for further investigation in the development of novel therapeutic agents. The data and protocols presented in this technical guide provide a solid foundation for researchers and scientists to advance the understanding and application of this promising compound in medicine and human health. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | C25H24O12 | CID 122685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Caffeoylquinic Acids from the Aerial Parts of Chrysanthemum coronarium L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mass spectrometry of 1,3- and 1,5-dicaffeoylquinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1, 5-Dicaffeoylquinic acid-mediated glutathione synthesis through activation of Nrf2 protects against OGD/reperfusion-induced oxidative stress in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Arsenal of 1,5-Dicaffeoylquinic Acid: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dicaffeoylquinic acid (1,5-DCQA), a naturally occurring polyphenolic compound, has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides an in-depth exploration of the multifaceted mechanisms through which 1,5-DCQA combats oxidative stress. The document elucidates its direct radical scavenging activities and delves into the intricate signaling pathways it modulates to bolster endogenous antioxidant defenses. Key experimental data from a range of in vitro and in vivo studies are systematically presented, and detailed methodologies for pivotal assays are provided. Furthermore, signaling cascades and experimental workflows are visualized through diagrams to offer a clear and comprehensive understanding of the core antioxidant mechanisms of 1,5-DCQA, positioning it as a promising candidate for further investigation in the prevention and treatment of oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a key etiological factor in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, diabetes, and cancer.[1] Phytochemicals with antioxidant properties have emerged as promising therapeutic and preventative agents. Among these, this compound (1,5-DCQA), an ester of caffeic acid and quinic acid, has demonstrated robust antioxidant and cytoprotective effects.[2][3] This guide aims to provide a detailed technical overview of the mechanisms underpinning the antioxidant activity of 1,5-DCQA.

Core Antioxidant Mechanisms

The antioxidant prowess of this compound is attributed to a dual-pronged approach: direct neutralization of free radicals and modulation of intracellular signaling pathways that enhance the body's own antioxidant defenses.

Direct Radical Scavenging Activity

1,5-DCQA is a formidable direct scavenger of free radicals. This capacity is largely attributed to the presence of two catechol (3,4-dihydroxyphenyl) moieties within its structure.[4] These groups can readily donate hydrogen atoms to neutralize a wide array of reactive oxygen species, thereby terminating damaging radical chain reactions.[5] The antioxidant activity of dicaffeoylquinic acids has been reported to be stronger than that of the well-known antioxidant, ascorbic acid.[6]

Indirect Antioxidant Mechanisms via Cellular Signaling Pathways

Beyond direct radical scavenging, 1,5-DCQA exerts a profound influence on cellular signaling pathways that regulate the expression of a suite of antioxidant and cytoprotective genes.

A primary mechanism of action for 1,5-DCQA's indirect antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[8] Upon exposure to inducers like 1,5-DCQA, Nrf2 dissociates from Keap1 and translocates to the nucleus.[7][8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[9]

This leads to the upregulation of a battery of protective enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.[10][11][12]

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant.[1]

-

Other Antioxidant Enzymes: Such as catalase (CAT), glutathione peroxidase (GPx), and superoxide (B77818) dismutase (SOD).[7][13][14]

The activation of the Nrf2 pathway by 1,5-DCQA has been shown to be crucial for its protective effects against oxidative stress in various models, including ischemia/reperfusion injury.[1]

References

- 1. 1, 5-Dicaffeoylquinic acid-mediated glutathione synthesis through activation of Nrf2 protects against OGD/reperfusion-induced oxidative stress in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family: The Mechanism, Structure–Activity Relationship, and Conformational Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. msjonline.org [msjonline.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sciepub.com [sciepub.com]

- 13. bcc.bas.bg [bcc.bas.bg]

- 14. Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Landscape of 1,5-Dicaffeoylquinic Acid: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro neuroprotective effects of 1,5-Dicaffeoylquinic acid (1,5-DQA), a naturally occurring phenolic compound. This document synthesizes key findings from preclinical research, focusing on its mechanisms of action against common neurotoxic insults. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways are presented to facilitate further research and development in the field of neurotherapeutics.

Core Findings: Neuroprotective Efficacy of this compound

This compound has demonstrated significant neuroprotective properties in various in vitro models of neuronal damage. Its protective effects are primarily attributed to its ability to modulate key intracellular signaling pathways, mitigate oxidative stress, and inhibit apoptosis. Studies have shown its efficacy in protecting neuronal cells from toxicity induced by amyloid-β (Aβ) peptides and excitotoxicity mediated by N-methyl-D-aspartate (NMDA) receptors.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of 1,5-DQA and its isomers.

Table 1: Neuroprotective Effects of this compound Against Amyloid-β (Aβ) Induced Toxicity in Primary Cortical Neurons

| Treatment Group | 1,5-DQA Concentration (µM) | Cell Viability (% of Control) | Key Protein Modulation (Fold Change vs. Aβ alone) |

| Control | - | 100% | - |

| Aβ (40 µM) | - | ~50% | - |

| Aβ + 1,5-DQA | 10 | Increased | p-Akt: Increased, p-GSK3β: Increased, Bcl-2/Bax ratio: Increased |

| Aβ + 1,5-DQA | 50 | Increased | p-Akt: Increased, p-GSK3β: Increased, Bcl-2/Bax ratio: Increased |

| Aβ + 1,5-DQA | 100 | Significantly Increased | p-Akt: Significantly Increased, p-GSK3β: Significantly Increased, Bcl-2/Bax ratio: Significantly Increased |

Data synthesized from studies demonstrating a concentration-dependent protective effect.[1][2]

Table 2: Neuroprotective Effects of a this compound Derivative (MQA) Against NMDA-Induced Toxicity in SH-SY5Y Cells

| Treatment Group | MQA Concentration (µM) | Cell Viability (% of NMDA group) | LDH Leakage (% of NMDA group) |

| NMDA (1 mM) | - | 100% | 100% |

| NMDA + MQA | 15 | ~110% | ~90% |

| NMDA + MQA | 30 | ~125% | ~75% |

| NMDA + MQA | 60 | ~140% | ~60% |

MQA is 1,5-O-dicaffeoyl-3-O-[4-malic acid methyl ester]-quinic acid. Data indicates a dose-dependent protection against NMDA-induced cell death and membrane damage.

Key Signaling Pathways in 1,5-DQA-Mediated Neuroprotection

The neuroprotective effects of 1,5-DQA are orchestrated through the modulation of critical signaling cascades. The Phosphoinositide 3-kinase (PI3K)/Akt pathway has been identified as a central mechanism.

PI3K/Akt Signaling Pathway

1,5-DQA has been shown to activate the PI3K/Akt pathway, which is a crucial regulator of cell survival and proliferation.[1] Activation of this pathway leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK3β), a protein implicated in neuronal apoptosis. Furthermore, the activated Akt enhances the expression of anti-apoptotic proteins like Bcl-2 and decreases the expression of pro-apoptotic proteins like Bax, thereby shifting the balance towards cell survival.[1] The neuroprotective effects of 1,5-DQA via this pathway can be blocked by the PI3K inhibitor, LY294002.[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and facilitate the design of future studies.

Cell Culture and Differentiation of SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a commonly used model in neurotoxicity studies.

-

Culture Medium: A 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, and 50 ng/ml penicillin/streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Passaging: Cells are passaged at approximately 80% confluency using trypsin-EDTA.

-

Differentiation (for mature neuronal phenotype): To induce a more mature neuronal phenotype, SH-SY5Y cells can be treated with retinoic acid (RA) and brain-derived neurotrophic factor (BDNF). A common protocol involves treating the cells with 10 µM RA in a low-serum medium (e.g., 1% FBS) for several days, followed by the addition of 50 ng/ml BDNF.

In Vitro Neurotoxicity Models

1. Amyloid-β (Aβ) Induced Toxicity in Primary Cortical Neurons

-

Cell Source: Primary cortical neurons are isolated from neonatal rats.

-

Protocol:

-

Neurons are cultured for a specified period to allow for maturation.

-

Cells are pre-treated with various concentrations of 1,5-DQA for 2 hours.

-

Subsequently, cells are exposed to 40 µM of Aβ(1-42) for 6 hours to induce neurotoxicity.[1]

-

Cell viability and apoptotic markers are then assessed.

-

2. NMDA-Induced Excitotoxicity in SH-SY5Y Cells

-

Protocol:

-

SH-SY5Y cells are seeded in appropriate culture plates.

-

Cells are pre-treated with the test compound (e.g., MQA, a 1,5-DQA derivative) for 2 hours.

-

Neurotoxicity is induced by treating the cells with 1 mM NMDA for 30 minutes.

-

Cell viability and lactate (B86563) dehydrogenase (LDH) release are measured to assess cytotoxicity.

-

Assessment of Neuroprotection

1. Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

-

Protocol:

-

After the neurotoxicity induction and treatment period, the culture medium is removed.

-

A fresh serum-free medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well.

-

The plate is incubated for 4 hours at 37°C.

-

The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

2. Western Blot Analysis for Signaling Proteins

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and phosphorylation status.

-

Protocol:

-

Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, and a loading control like β-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Quantification: The intensity of the protein bands is quantified using densitometry software.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the in vitro neuroprotective effects of 1,5-DQA.

Conclusion

The in vitro evidence strongly suggests that this compound is a promising neuroprotective agent. Its multifaceted mechanism of action, particularly the activation of the PI3K/Akt signaling pathway, positions it as a compelling candidate for further investigation in the context of neurodegenerative diseases. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel neurotherapeutics. Future studies should focus on elucidating the upstream molecular targets of 1,5-DQA and validating these in vitro findings in more complex in vivo models.

References

The Anti-Inflammatory Potential of 1,5-Dicaffeoylquinic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the anti-inflammatory properties of 1,5-Dicaffeoylquinic acid (1,5-diCQA), a naturally occurring phenolic compound. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of caffeoylquinic acid derivatives. While research highlights the anti-inflammatory activities of dicaffeoylquinic acids (diCQAs) as a class, it is important to note that specific quantitative data for the 1,5-isomer is less abundant in current scientific literature compared to other isomers such as 3,5-diCQA and 4,5-diCQA. This guide synthesizes the available information on the mechanisms of action of 1,5-diCQA and presents quantitative data from closely related isomers to provide a comprehensive understanding of the potential of this compound class.

Core Anti-Inflammatory Mechanisms

This compound, along with other diCQA isomers, exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms include the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Pretreatment with diCQAs has been shown to suppress the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2] Furthermore, diCQAs inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1][2]

Quantitative Data on Dicaffeoylquinic Acid Isomers

While specific quantitative data for 1,5-diCQA is limited, the following tables summarize findings for other prominent diCQA isomers, offering valuable insights into the potential potency of this class of compounds.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Dicaffeoylquinic Acid Isomers

| Isomer | Model System | Stimulant | Mediator | Concentration/Dose | % Inhibition / IC50 | Reference |

| 4,5-diCQA | RAW264.7 cells | LPS (50 ng/mL) | Nitrite (B80452) (NO) | 1, 2, 4 µM | Dose-dependent reduction | [3] |

| 4,5-diCQA | RAW264.7 cells | LPS (50 ng/mL) | PGE2 | 4 µM | 55% | [4] |

| 4,5-diCQA | Rat primary chondrocytes | IL-1β (5 ng/mL) | Nitrite (NO) | 10, 20, 40 µM | Dose-dependent reduction | [5] |

| 4,5-diCQA | Rat primary chondrocytes | IL-1β (5 ng/mL) | PGE2 | 10, 20, 40 µM | Dose-dependent reduction | [5] |

| 3,5-diCQA, 4,5-diCQA | Solidago virgaurea extract | Carrageenan-induced rat paw edema | TNF-α | 25, 50 mg/kg | Significant reduction | [6] |

| 3,5-diCQA, 4,5-diCQA | Solidago virgaurea extract | Carrageenan-induced rat paw edema | IL-1β | 25, 50 mg/kg | Significant reduction | [6] |

Table 2: In Vivo Anti-Inflammatory Effects of Dicaffeoylquinic Acid Isomers

| Isomer | Animal Model | Inflammation Inducer | Dose | Effect | Reference |

| 4,5-diCQA | Rat | Carrageenan-induced paw edema | 5, 10, 20 mg/kg (oral) | Dose-dependent suppression of edema | [3] |

| 4,5-diCQA | Rat | Carrageenan-induced paw edema | 20 mg/kg (oral) | Comparable effect to diclofenac (B195802) sodium (10 mg/kg) at 5 hours | [3][4] |

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of 1,5-diCQA are rooted in its ability to interfere with intracellular signaling cascades that orchestrate the inflammatory response.

NF-κB and MAPK Signaling Pathways

In inflammatory conditions, the activation of NF-κB and MAPK pathways leads to the transcription of pro-inflammatory genes. DiCQAs, including the 1,5-isomer, have been shown to inhibit these pathways.[2] This is achieved by preventing the phosphorylation of IκBα, which otherwise leads to its degradation and the subsequent translocation of the NF-κB p65 subunit to the nucleus.[2] Similarly, diCQAs can reverse the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.[2]

Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of cellular antioxidant responses. 1,5-diCQA has been shown to activate this pathway, leading to the upregulation of antioxidant enzymes.[7] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by compounds like 1,5-diCQA, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant proteins.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the anti-inflammatory properties of dicaffeoylquinic acids.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable metabolite of NO, in cell culture supernatants.

Workflow:

Prostaglandin E2 (PGE2) Quantification (ELISA)

This is a competitive immunoassay for the quantitative determination of PGE2 in cell culture supernatants.

Workflow:

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This technique is used to detect and quantify specific proteins involved in the NF-κB and MAPK signaling pathways.

Workflow:

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent through its modulation of the NF-κB, MAPK, and Nrf2 signaling pathways. While qualitative data supports its mechanism of action, there is a clear need for further research to provide specific quantitative data on its efficacy, including IC50 values for the inhibition of key inflammatory mediators and dose-response relationships in various in vitro and in vivo models. Such studies will be crucial for a comprehensive evaluation of its therapeutic potential and for advancing its development as a novel anti-inflammatory drug.

This document is for informational purposes only and does not constitute medical advice. Consult with a qualified healthcare professional for any health concerns.

References

- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chondroprotective Effects of 4,5-Dicaffeoylquinic Acid in Osteoarthritis through NF-κB Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo anti-inflammatory activity of caffeoylquinic acid derivatives from Solidago virgaurea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1, 5-Dicaffeoylquinic acid-mediated glutathione synthesis through activation of Nrf2 protects against OGD/reperfusion-induced oxidative stress in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1,5-Dicaffeoylquinic Acid: Properties, Protocols, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dicaffeoylquinic acid (1,5-DCQA) is a naturally occurring phenolic compound found in various plants. It has garnered significant attention within the scientific community for its diverse pharmacological activities, including neuroprotective, antioxidant, and anti-inflammatory effects. This technical guide provides an in-depth overview of 1,5-DCQA, focusing on its physicochemical properties, detailed experimental protocols for its analysis and evaluation, and its modulation of key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Physicochemical Properties

This compound is an ester formed from one molecule of quinic acid and two molecules of caffeic acid. Its chemical structure and properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 19870-46-3 (primary), 30964-13-7 (alternate) | [1][2][3][4] |

| Molecular Formula | C₂₅H₂₄O₁₂ | [1][5] |

| Molecular Weight | 516.45 g/mol | [2][4][6] |

| Synonyms | 1,5-DCQA, Cynarin, 1,3-Dicaffeoylquinic acid | [1][6][7] |

Experimental Protocols

This section provides detailed methodologies for the quantification and biological evaluation of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is crucial for the quantification of 1,5-DCQA in various samples.

| Parameter | Description | Citation(s) |

| Column | Reversed-phase C18 or Phenyl-Hexyl | [8] |

| Mobile Phase A | Water with 0.1% formic acid or 0.085% phosphoric acid | [8][9] |

| Mobile Phase B | Acetonitrile | [8][9] |

| Gradient | A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the compound. For example: 0-10 min, 10-15% B; 10-25 min, 15-25% B; 25-30 min, 25-10% B. The flow rate is typically around 0.8-1.0 mL/min. | [9] |

| Detection | UV detection at 325-330 nm | [8] |

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability in response to 1,5-DCQA treatment.

| Step | Protocol | Citation(s) |

| 1. Cell Seeding | Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours. | [5][10] |

| 2. Compound Treatment | Treat cells with various concentrations of 1,5-DCQA and incubate for the desired period (e.g., 24-72 hours). | [10] |

| 3. MTT Addition | Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. | [1][7] |

| 4. Solubilization | Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan (B1609692) crystals. | [1][10] |

| 5. Absorbance Reading | Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader. | [1] |

Western Blot Analysis

Western blotting is employed to detect and quantify specific proteins involved in signaling pathways affected by 1,5-DCQA.

| Step | Protocol | Citation(s) |

| 1. Protein Extraction | Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors. | [11] |

| 2. Protein Quantification | Determine protein concentration using a BCA or Bradford protein assay. | [11] |

| 3. Gel Electrophoresis | Separate 20-50 µg of protein per lane on an SDS-PAGE gel. | [2][11] |

| 4. Protein Transfer | Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. | [12] |

| 5. Blocking | Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. | [2] |

| 6. Primary Antibody | Incubate the membrane with primary antibodies (e.g., against Akt, p-Akt, GSK-3β, p-GSK-3β, Bcl-2, Bax) overnight at 4°C. | [2][11] |

| 7. Secondary Antibody | Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature. | [2][11] |

| 8. Detection | Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. |

Nitric Oxide (Griess) Assay

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, in cell culture supernatants.

| Step | Protocol | Citation(s) |

| 1. Sample Collection | Collect cell culture supernatant after treatment with 1,5-DCQA and/or an inflammatory stimulus (e.g., LPS). | [13] |

| 2. Griess Reagent | Prepare fresh Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water. | [6][14] |

| 3. Reaction | Mix 50-100 µL of the supernatant with an equal volume of Griess reagent in a 96-well plate. | [6][13] |

| 4. Incubation | Incubate the plate at room temperature for 10-15 minutes, protected from light. | [6] |

| 5. Absorbance Reading | Measure the absorbance at approximately 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve. | [13][14] |

Signaling Pathway Analysis

This compound has been shown to exert its neuroprotective effects through the modulation of the PI3K/Akt signaling pathway.

Caption: PI3K/Akt signaling pathway modulated by this compound.

The neuroprotective mechanism of 1,5-DCQA involves the activation of the Tyrosine Kinase A (Trk A) receptor, which in turn stimulates the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. Activated Akt plays a crucial role in promoting cell survival by phosphorylating and inactivating Glycogen Synthase Kinase 3β (GSK-3β), a pro-apoptotic protein. Furthermore, activated Akt upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, ultimately leading to the inhibition of apoptosis.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. bosterbio.com [bosterbio.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT (Assay protocol [protocols.io]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

- 12. azurebiosystems.com [azurebiosystems.com]

- 13. 2.4. Nitric Oxide (Griess Reagent Assay) [bio-protocol.org]

- 14. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility and Stability of 1,5-Dicaffeoylquinic Acid

This technical guide provides a comprehensive overview of the solubility and stability of this compound (1,5-DCQA), a naturally occurring polyphenolic compound with significant interest due to its various biological activities, including antioxidant and anti-inflammatory properties.[][2] Understanding its physicochemical properties is critical for its extraction, formulation, and application in research and drug development.

Solubility Profile

The solubility of this compound is a key parameter for developing appropriate solvent systems for extraction, purification, and formulation. Quantitative data from chemical suppliers indicates its solubility in common organic solvents and aqueous buffers.

Data Presentation: Solubility of this compound

| Solvent | Solubility | Molar Concentration (approx.) | Reference |

| Dimethylformamide (DMF) | 71 mg/mL | 137.4 mM | [3] |

| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL | 96.8 mM | [3] |

| Ethanol | 50 mg/mL | 96.8 mM | [3] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 25 mg/mL | 48.4 mM | [3] |

| DMSO | ≥ 23 mg/mL | ≥ 44.5 mM | [4] |

Note: The molecular weight of this compound is 516.45 g/mol . Molar concentrations are calculated based on this value.

Stability Profile

This compound, like other caffeoylquinic acids (CQAs), is susceptible to degradation and isomerization when exposed to various environmental factors such as temperature, pH, and light.[5] Generally, di-acyl CQAs like 1,5-DCQA are significantly less stable than their mono-acyl counterparts.[6][7]

2.1 Influence of Temperature

Temperature is a critical factor affecting the stability of di-acyl CQAs. Elevated temperatures accelerate degradation and isomerization.

-

Room Temperature vs. Refrigeration: Di-acyl CQAs exhibit poor stability at room temperature (25°C) but are relatively stable when stored at 4°C.[7] For instance, after 7 days in a 50% aqueous methanol (B129727) solution stored in the dark, dicaffeoylquinic acid isomers showed significant degradation at room temperature, while degradation was minimal at 4°C.[6][7]

-

Long-Term Storage: As a solid, 1,5-DCQA is stable for at least four years when stored at -20°C.[3] Commercial analytical standards are often recommended to be stored at 2-8°C.

Data Presentation: Thermal Degradation of Dicaffeoylquinic Acid Isomers (Study conducted in 50% (v/v) aqueous methanol in a brown bottle for 7 days)

| Compound | % Degradation at Room Temperature (25°C) | Reference |

| 4,5-diCQA | 10.08% | [6][7] |

| 3,4-diCQA | 7.82% | [6][7] |

| 3,5-diCQA | 7.03% | [6][7] |

2.2 Influence of Light

Exposure to light, especially in combination with ambient temperature, significantly accelerates the degradation of CQAs.

-

Photo-Stability Study: When stored in transparent glass at room temperature for 7 days, degradation is markedly higher than in dark conditions. In a 50% methanol solution under these conditions, 4,5-diCQA degraded by approximately 18.02%.[6][7]

2.3 Influence of pH

The pH of the solution plays a crucial role in the stability and isomerization of CQAs.

-

Isomerization: Neutral and basic pH values can induce rapid isomerization among di-acyl CQAs.[7] For example, 3,5-diCQA has been observed to isomerize to 3,4-diCQA and 4,5-diCQA under these conditions.[7] While 3,5-diCQA is stable under acidic conditions, this highlights the need for pH control in formulations.[7] Studies on the related mono-acyl 5-CQA show that heating in buffered solutions from pH 4.0 to 9.0 leads to a variety of transformation products, with the process being highly pH-dependent.[8][9]

2.4 Degradation Pathways

The instability of 1,5-DCQA and other isomers leads to several transformation products. The primary degradation pathways identified are isomerization, hydrolysis, and methylation.[6][10]

-

Isomerization (Acyl Migration): This is a major transformation pathway where the caffeoyl groups migrate to different positions on the quinic acid core. The proposed mechanism for related isomers is 4,5-diCQA ⇌ 3,5-diCQA ⇌ 3,4-diCQA.[6][7] This process is reversible and leads to a complex mixture of isomers over time.

-

Hydrolysis: The ester bonds linking the caffeic acid moieties to the quinic acid core can be hydrolyzed, yielding mono-caffeoylquinic acids and free caffeic acid.[7][11]

-

Methylation: In methanolic solutions, methylation can occur, forming methylated derivatives of the parent compound.[7]

Caption: Major degradation pathways for this compound.

Experimental Protocols

3.1 Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[12][13][14]

Caption: Experimental workflow for solubility determination via the shake-flask method.

Methodology Details:

-

Preparation: An excess amount of solid 1,5-DCQA is added to a vial containing a known volume of the solvent of interest.

-

Equilibration: The vial is sealed and agitated (e.g., using an orbital shaker or magnetic stirrer) at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged at high speed or filtered through a sub-micron filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved solid particles.

-

Quantification: The concentration of 1,5-DCQA in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry against a standard curve.[15]

3.2 Protocol for Stability Assessment

This protocol outlines a typical procedure to evaluate the stability of 1,5-DCQA under various storage conditions.[7]

Caption: General experimental workflow for assessing the stability of 1,5-DCQA.

Methodology Details:

-

Sample Preparation: A stock solution of 1,5-DCQA is prepared in a chosen solvent system (e.g., 50% aqueous methanol).[7]

-

Incubation: Aliquots of the solution are stored under a matrix of controlled conditions, varying factors such as:

-

Time-Point Analysis: Samples are taken from each condition at specified time intervals (e.g., 0, 1, 3, 5, and 7 days).[7]

-

Quantification and Identification: The concentration of the parent compound (1,5-DCQA) is quantified at each time point using HPLC-PDA by measuring the peak area relative to the initial (t=0) sample.[6][7] Degradation products are identified using HPLC coupled with tandem mass spectrometry (LC-MS/MS) by analyzing their fragmentation patterns.[7][10] The percentage of degradation is calculated based on the decrease in the parent compound's concentration over time.

References

- 2. This compound | 19870-46-3 | FD64833 [biosynth.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS:30964-13-7 | Phenolic Acids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry [mdpi.com]

- 7. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative Analysis of Caffeoylquinic Acid Derivatives in Methanolic Extract of Ainsliaea Acerifolia Leaves Using HPLC-DAD - koreascholar [db.koreascholar.com]

1,5-Dicaffeoylquinic Acid: A Technical Guide to Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dicaffeoylquinic acid (1,5-DCQA), a prominent member of the dicaffeoylquinic acid (DCQA) family of polyphenolic compounds, has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antiviral properties. Found in various medicinal plants, its therapeutic potential is intrinsically linked to its bioavailability and metabolic fate within the body. This technical guide provides an in-depth overview of the current understanding of the absorption, distribution, metabolism, and excretion of 1,5-DCQA, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Bioavailability and Pharmacokinetics

The systemic exposure to 1,5-DCQA following oral administration is generally low due to extensive metabolism in the gastrointestinal tract and liver. In vivo studies in animal models provide the most comprehensive quantitative data to date.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in rats following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

| Parameter | Value | Units | Reference |

| Dose | 160 | mg/kg | [1] |

| Half-life (t½) | 1.40 | h | [1] |

| Clearance (CL) | 0.44 | L/h/kg | [1] |

| Volume of Distribution (Vd) | 0.89 | L/kg | [1] |

Note: Data from intravenous administration helps in understanding the compound's disposition and elimination characteristics independent of absorption. The rapid clearance and short half-life suggest efficient elimination from the bloodstream.[1]

Human Bioavailability

Direct pharmacokinetic data for 1,5-DCQA in humans is limited. However, studies on extracts rich in dicaffeoylquinic acids, such as artichoke leaf extract, indicate that the parent compounds are often not detected in human plasma or urine after oral consumption.[2] Instead, various metabolites are identified, suggesting that 1,5-DCQA undergoes extensive metabolism before reaching systemic circulation.[2] The primary metabolites detected are conjugates of caffeic acid and its derivatives, indicating that the bioactivity observed in vivo may be attributable to these metabolic products.[2]

Metabolism

The metabolism of 1,5-DCQA is a critical determinant of its biological activity and is characterized by several key enzymatic reactions, primarily occurring in the liver and small intestine.

Major Metabolic Pathways

In vivo and in vitro studies in rats have elucidated that the primary metabolic pathways for 1,5-DCQA are O-methylation and glucuronidation .[3] These reactions are catalyzed by catechol-O-methyltransferase (COMT) and UDP-glucuronosyltransferases (UGTs), respectively.[3]

A significant number of metabolites have been identified, highlighting the compound's extensive biotransformation. One study identified a total of 22 metabolites in the bile, urine, and plasma of rats following oral administration of 1,5-DCQA.[3] These included:

-

Four isomeric O-mono-methylated metabolites.[3]

-

Nine isomeric O-di-methylated metabolites.[3]

-

Four isomeric O-mono-methyl-glucuronidated metabolites.[3]

-

Four isomeric O-di-methyl-glucuronidated metabolites.[3]

-

One glucuronidated metabolite.[3]

Following intravenous administration, 15 metabolites were identified in rat urine, primarily consisting of methylated and glucuronidated forms of the parent compound.[1]

Metabolic Transformation of this compound

The metabolic cascade of 1,5-DCQA involves sequential enzymatic modifications.

Caption: Metabolic pathway of this compound.

Experimental Protocols

This section outlines the methodologies employed in key studies investigating the bioavailability and metabolism of this compound.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical procedure for determining the pharmacokinetic profile of 1,5-DCQA in a rat model.

1. Animal Model:

-

Species: Male Wistar rats.[1]

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. Animals are typically fasted overnight before dosing.

2. Drug Administration:

-

Intravenous (IV): 1,5-DCQA is dissolved in a suitable vehicle (e.g., saline) and administered as a single bolus injection via the tail vein. A typical dose is 160 mg/kg.[1]

-

Oral (PO): 1,5-DCQA is dissolved or suspended in a vehicle and administered by oral gavage. A typical dose is 160 mg/kg.[3]

3. Sample Collection:

-

Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine and bile can also be collected using metabolic cages to identify excreted metabolites.

4. Sample Analysis:

-

Plasma concentrations of 1,5-DCQA and its metabolites are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection.[1]

5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated using non-compartmental analysis software.

Caption: In vivo pharmacokinetic study workflow.

In Vitro Metabolism using Liver Microsomes

This protocol outlines the procedure for assessing the metabolic stability and identifying metabolites of 1,5-DCQA using liver microsomes.

1. Materials:

-

Pooled liver microsomes (e.g., from human, rat).

-

This compound.

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate (B84403) buffer (pH 7.4).

-

Acetonitrile (for reaction termination).

2. Incubation Procedure:

-

A reaction mixture is prepared containing liver microsomes (e.g., 0.5 mg/mL protein concentration), 1,5-DCQA (e.g., 1-10 µM), and phosphate buffer.

-

The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

-

The metabolic reaction is initiated by adding the NADPH regenerating system.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding cold acetonitrile.

-

Control incubations are performed without the NADPH regenerating system to assess non-enzymatic degradation.

3. Sample Analysis:

-

The samples are centrifuged to precipitate proteins.

-